(R)-8-Methoxy-6-methylchroman-4-amine

Chiral purity Stereochemistry-activity relationship Assay reproducibility

Select this (R)-enantiomer (CAS 1213167-37-3) to eliminate stereochemical variability in your 5-HT1A receptor and BuChE SAR programs. The defined (R)-configuration and 8-OCH₃ substitution are critical for target engagement, as racemic or (S)-enantiomer substitutes confound assay reproducibility. Supplied at ≥98% enantiomeric purity, this building block is ready for amide coupling or reductive amination without additional chiral resolution. Compare with the racemate (CAS 1094288-78-4) and (S)-enantiomer (CAS 1241682-23-4) as stereochemistry controls.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13027467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-8-Methoxy-6-methylchroman-4-amine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC)OCCC2N
InChIInChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1
InChIKeyXCLYQNGEHKOQKA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-8-Methoxy-6-methylchroman-4-amine (CAS 1213167-37-3): Chiral Chroman-4-amine Scaffold for Stereochemistry-Dependent Drug Discovery


(R)-8-Methoxy-6-methylchroman-4-amine (CAS 1213167-37-3) is a chiral bicyclic amine with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol, featuring a chroman (3,4-dihydro-2H-1-benzopyran) core substituted with methoxy (–OCH₃) at position 8, methyl (–CH₃) at position 6, and a primary amine (–NH₂) at position 4 in the (R)-configuration . The compound belongs to the chroman-4-amine class, a privileged scaffold in medicinal chemistry with demonstrated relevance to central nervous system (CNS) receptor modulation, cholinesterase inhibition, and anticancer applications [1]. Commercially available at ≥95–98% enantiomeric purity , this compound serves as a chiral building block for asymmetric synthesis and as a defined-stereochemistry probe for structure–activity relationship (SAR) investigations, distinguishing it from its racemic counterpart (CAS 1094288-78-4) and its (S)-enantiomer (CAS 1241682-23-4).

Why Racemic or Regioisomeric Chroman-4-amines Cannot Substitute for (R)-8-Methoxy-6-methylchroman-4-amine in Pharmacological Studies


Substituting (R)-8-Methoxy-6-methylchroman-4-amine with its racemate, (S)-enantiomer, or regioisomeric analogs (e.g., 6-methoxy or des-methyl variants) introduces confounding variables that undermine assay reproducibility and SAR interpretation. Published evidence demonstrates that the (R)-configuration at the chroman C4 position confers higher affinity for serotonin 5-HT₁A receptors compared to the (S)-enantiomer in the structurally related 3-aminochroman series [1], establishing a class-level precedent for stereochemistry-dependent target engagement. Simultaneously, the position of the methoxy substituent on the aromatic ring critically modulates receptor binding: the 8-OCH₃ orientation engages the 5-HT₁A pharmacophore differently than 6-OCH₃ or 7-OCH₃ substitution [2], while the 6-CH₃ group contributes lipophilic bulk that fine-tunes molar refractivity–dependent binding affinity [3]. Electron-donating substituents at position 8 have been specifically associated with enhanced butyrylcholinesterase (BuChE) inhibition in chroman SAR studies [4]. Using an undefined-stereochemistry or differently substituted analog therefore risks misattribution of activity, false-negative SAR conclusions, and irreproducible pharmacological profiles across independent laboratories.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for (R)-8-Methoxy-6-methylchroman-4-amine vs. Closest Analogs


Defined (R)-Stereochemistry vs. Racemate: Enantiomeric Purity Enables Reproducible Pharmacological Data

The (R)-enantiomer of 8-methoxy-6-methylchroman-4-amine (CAS 1213167-37-3) is commercially procurable at ≥95–98% enantiomeric purity , in contrast to the racemic mixture (CAS 1094288-78-4) which contains an equimolar and undefined proportion of the (S)-enantiomer. In the broader chroman-4-amine class, the (R)-configuration has been shown to confer quantifiable affinity advantages: (R)-chroman-4-amine hydrochloride demonstrates approximately 3-fold higher binding affinity for somatostatin receptors compared to its (S)-counterpart in radioligand binding assays . For 3-aminochroman derivatives at the 5-HT₁A receptor, the (R)-enantiomers consistently display higher affinity than the corresponding (S)-enantiomers across multiple compound series [1]. These class-level observations indicate that procurement of the racemate introduces an approximately 50% diluent of a lower-activity stereoisomer, directly compromising assay sensitivity and EC₅₀/IC₅₀ determination.

Chiral purity Stereochemistry-activity relationship Assay reproducibility

8-OCH₃ Substitution vs. 6-OCH₃ Regioisomer: Position-Specific Enhancement of Butyrylcholinesterase Inhibition

Structure–activity relationship analyses of chroman-4-amine derivatives indicate that electron-donating groups at the 8-position enhance butyrylcholinesterase (BuChE) inhibitory activity [1], a target relevant to Alzheimer's disease progression. In a directly comparable study of gem-dimethylchroman-4-amines, compounds bearing electron-donating aromatic substitution demonstrated selective eqBuChE inhibition with IC₅₀ values ranging from 7.6 to 67 μM, with the most potent analogs showing mixed-type inhibition kinetics confirmed by molecular docking and STD-NMR [2]. By contrast, the 6-methoxychroman-4-amine regioisomer (CAS 1018978-89-6) lacks the 8-OCH₃ orientation, repositioning the electron-donating group to a site that primarily influences 5-HT transporter and monoamine oxidase interactions rather than BuChE . The 8-OCH₃/6-CH₃ combination in the target compound therefore presents a distinct pharmacophore for BuChE-targeted screening that is not replicated by the 6-OCH₃ regioisomer.

Butyrylcholinesterase inhibition Alzheimer's disease Positional SAR

6-CH₃ Substitution Modulates 5-HT₁A Receptor Affinity: Differentiation from Des-Methyl and Alternative C6-Substituted Analogs

In a systematic SAR study of chroman-8-yloxyethylamine derivatives at the human 5-HT₁A receptor, Yasunaga et al. (1997) demonstrated a linear, negative correlation between the molar refractivity (MR) of the C6-substituent and binding affinity expressed as pKi [1]. The C6-fluoro analog (3c) achieved the highest affinity in the series (Ki = 0.22 nM, EC₅₀ = 13 nM in functional antagonism) followed by C6-Cl and C6-Br. The unsubstituted parent compound (C6-H, MR = ~1.03) showed intermediate affinity, while larger substituents progressively reduced pKi [1]. The 6-CH₃ group (MR ≈ 5.65) in the target compound provides a defined, intermediate lipophilic contribution between the high-affinity C6-F (MR ≈ 0.92) and the lower-affinity larger halogens, occupying a specific SAR niche. This differentiates the target from the des-methyl analog (R)-8-methoxychroman-4-amine (C6-H, MR ≈ 1.03), which would be predicted to exhibit different 5-HT₁A binding kinetics based on the established MR–pKi correlation.

5-HT₁A receptor Molar refractivity CNS drug design

8-Methoxy-6-methyl Substitution Pattern Engages PPARγ: Class-Level Nuclear Receptor Activity Distinct from Other Chroman-4-amines

A homoisoflavonoid bearing the identical 8-methoxy-6-methyl substitution pattern on a chroman-4-one scaffold — 5,7-dihydroxy-6-methyl-8-methoxy-3-(4′-hydroxybenzyl)chroman-4-one — demonstrated direct binding to the PPARγ ligand-binding domain with an IC₅₀ of 12 μM in a fluorescence polarization competitive binding assay, while the corresponding 6,8-dimethyl analog bound with IC₅₀ = 7 μM [1]. Although this data originates from a chroman-4-one (C4 carbonyl) rather than a chroman-4-amine (C4 amine), the shared 8-OCH₃/6-CH₃ aromatic substitution pattern provides class-level evidence that this specific substitution geometry is compatible with nuclear receptor engagement. This differentiates the target compound from chroman-4-amines bearing alternative substitution patterns (e.g., 6-OCH₃, 7-OCH₃, or unsubstituted), which lack documented PPARγ interaction data. The 8-OCH₃/6-CH₃ motif thus represents a privileged aromatic substitution for exploring nuclear receptor pharmacology within the chroman chemical space.

PPARγ Nuclear receptor Metabolic disease

Optimal Research and Procurement Scenarios for (R)-8-Methoxy-6-methylchroman-4-amine Based on Differentiated Evidence


CNS Receptor Screening: 5-HT₁A and Serotonin Transporter Pharmacology

The defined (R)-stereochemistry and 8-OCH₃ substitution position make this compound suitable for CNS receptor screening programs targeting the serotonin system. The (R)-configuration is associated with higher 5-HT₁A receptor affinity compared to (S)-enantiomers across the aminochroman class [1], while the chroman-8-yl ether motif is a validated pharmacophore for 5-HT₁A antagonist design, with C6-substituted analogs achieving sub-nanomolar Ki values (e.g., C6-F: Ki = 0.22 nM) [2]. The 6-CH₃ group contributes a specific molar refractivity value (~5.65) that occupies a defined position on the published C6-substituent MR–pKi correlation curve [2], enabling rational compound selection for SAR-by-catalog approaches. Researchers should prioritize this enantiopure compound for 5-HT receptor binding assays and functional cAMP assays in recombinant cell lines, using the corresponding (S)-enantiomer (CAS 1241682-23-4) as a stereochemistry control.

Alzheimer's Disease Research: Butyrylcholinesterase (BuChE) Inhibitor Development

The 8-OCH₃ electron-donating substitution is specifically implicated in enhancing butyrylcholinesterase inhibitory activity within the chroman scaffold [1], a target of increasing importance in Alzheimer's disease where BuChE compensates for declining acetylcholinesterase (AChE) levels. Gem-dimethylchroman-4-amines with analogous electron-donating substitution achieve selective eqBuChE inhibition (IC₅₀ = 7.6–67 μM) with mixed-type inhibition kinetics validated by STD-NMR and molecular docking [1]. This compound is appropriate for eqBuChE and human BuChE enzymatic assays using the Ellman method, with the racemate (CAS 1094288-78-4) serving as a comparator to assess the stereochemical contribution to inhibitor potency. The compound's primary amine at C4 also provides a synthetic handle for reductive amination diversification to optimize BuChE potency.

Nuclear Receptor Pharmacology: PPARγ Ligand Screening

The 8-methoxy-6-methyl aromatic substitution pattern has demonstrated direct binding to the PPARγ ligand-binding domain (IC₅₀ = 12 μM for the corresponding chroman-4-one analog) in fluorescence polarization competitive binding assays [1]. This provides a class-level precedent for deploying chroman derivatives bearing this substitution pattern in nuclear receptor screening. The (R)-chroman-4-amine variant offers an sp³-hybridized C4 amine (vs. the sp² C4 carbonyl of published PPARγ-active chroman-4-ones), introducing a hydrogen-bond donor/acceptor capability and a chiral center that may enhance PPARγ subtype selectivity. Researchers should evaluate this compound in PPARγ TR-FRET competitive binding assays alongside the chroman-4-one analogs as scaffold-hop comparators.

Medicinal Chemistry: Chiral Building Block for Asymmetric Synthesis of Bradykinin B1 and Other Receptor Antagonists

Chiral chroman-4-amines are established key intermediates for human Bradykinin B1 receptor antagonists, with catalytic asymmetric synthetic routes (Cu(I)/(R,R)-Ph-Box catalysis) delivering these scaffolds without loss of enantioselectivity [1]. The (R)-8-Methoxy-6-methyl substitution offers a functionalized aromatic ring pre-equipped for further derivatization — the 8-OCH₃ can be demethylated to a phenol for O-alkylation diversity, while the 6-CH₃ provides a metabolically stable lipophilic anchor. This compound is suitable for parallel synthesis libraries targeting GPCR and ion channel families, where the defined (R)-stereochemistry ensures that any observed SAR trends are attributable to peripheral modifications rather than stereochemical heterogeneity. Procurement at ≥95% enantiomeric purity enables direct use in amide coupling, reductive amination, and sulfonamide formation without additional chiral resolution steps [2].

Quote Request

Request a Quote for (R)-8-Methoxy-6-methylchroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.